molecular formula C13H7F3IN3 B3556561 3-(3-iodophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

3-(3-iodophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B3556561
M. Wt: 389.11 g/mol
InChI Key: ANMQWDXEGVDMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-iodophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine, commonly known as ITP, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of triazolopyridines and has shown promising results in various studies related to its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of ITP is not fully understood, but it is believed to inhibit the activity of enzymes by binding to their active sites. It has been shown to interact with the ATP-binding site of tyrosine kinases and protein kinases, thereby inhibiting their activity. ITP has also been found to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides.
Biochemical and Physiological Effects:
ITP has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and induce apoptosis in several cancer cell lines. ITP has also been found to reduce inflammation by inhibiting the activity of inflammatory enzymes. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of ITP is its potent inhibitory activity against various enzymes, which makes it a promising candidate for the development of novel drugs. It is also relatively easy to synthesize and purify, which makes it a suitable compound for lab experiments. However, one of the limitations of ITP is its low solubility in water, which can hinder its use in certain experiments. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for the research on ITP. One of the areas of interest is the development of novel drugs based on the structure of ITP. Its potent inhibitory activity against various enzymes makes it a promising candidate for the development of drugs for the treatment of cancer, inflammation, and neurological disorders. Another area of interest is the elucidation of its mechanism of action, which can provide insights into its effects in vivo. Furthermore, the development of more soluble derivatives of ITP can expand its use in various lab experiments.

Scientific Research Applications

ITP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases, protein kinases, and phosphodiesterases. These enzymes play a crucial role in various cellular processes, and their dysregulation has been linked to several diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3IN3/c14-13(15,16)9-4-5-11-18-19-12(20(11)7-9)8-2-1-3-10(17)6-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMQWDXEGVDMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NN=C3N2C=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-iodophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
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3-(3-iodophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
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3-(3-iodophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
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3-(3-iodophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
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3-(3-iodophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 6
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3-(3-iodophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

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